molecular formula C18H28N2O2 B15087540 tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, AldrichCPR

tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, AldrichCPR

Cat. No.: B15087540
M. Wt: 304.4 g/mol
InChI Key: NJRGYCDUVGHODP-UHFFFAOYSA-N
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Description

tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, AldrichCPR: is a chemical compound with the empirical formula C18H28N2O2 and a molecular weight of 304.43 g/mol . It is a solid compound that is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . This compound features a tert-butyl carbamate group, a phenyl ring, and a pyrrolidine ring, making it a versatile molecule for various chemical applications.

Chemical Reactions Analysis

tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(1-phenyl-3-pyrrolidin-1-ylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRGYCDUVGHODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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